molecular formula C18H31N5O B6752879 4-(cyclohexylmethyl)-N-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide

4-(cyclohexylmethyl)-N-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide

Cat. No.: B6752879
M. Wt: 333.5 g/mol
InChI Key: HBTFJAVRPQDBGG-UHFFFAOYSA-N
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Description

4-(cyclohexylmethyl)-N-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide is a complex organic compound that features a diazepane ring, a pyrazole moiety, and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylmethyl)-N-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the diazepane ring, followed by the introduction of the pyrazole moiety and the cyclohexylmethyl group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylmethyl)-N-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(cyclohexylmethyl)-N-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies to investigate protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(cyclohexylmethyl)-N-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclohexylmethyl)-N-(2-pyridylmethyl)-1,4-diazepane-1-carboxamide
  • 4-(cyclohexylmethyl)-N-(2-imidazol-1-ylethyl)-1,4-diazepane-1-carboxamide

Uniqueness

4-(cyclohexylmethyl)-N-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where pyrazole’s characteristics are advantageous.

Properties

IUPAC Name

4-(cyclohexylmethyl)-N-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O/c24-18(19-9-13-23-12-4-8-20-23)22-11-5-10-21(14-15-22)16-17-6-2-1-3-7-17/h4,8,12,17H,1-3,5-7,9-11,13-16H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTFJAVRPQDBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCN(CC2)C(=O)NCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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